Bis(tris(4-(heptadecafluorooctyl)phe)pho

Description

Evolution and Significance of Fluorinated Ligands in Homogeneous Catalysis

The introduction of fluorine into phosphine (B1218219) ligands has marked a significant evolution in the design of catalysts for homogeneous catalysis. nih.gov Fluorine's extreme electronegativity allows it to be a powerful electron-withdrawing group, which can significantly alter the electronic properties of the ligand and, consequently, the coordinated metal center. nih.gov This electronic modification can enhance the catalytic activity and influence the selectivity of a wide range of chemical transformations. acs.org

Initially, simple fluorophos ligands like phosphorus trifluoride (PF3) were recognized for their strong π-acceptor properties, comparable to or even surpassing those of carbon monoxide. nih.gov However, the toxicity and gaseous nature of PF3 limited its practical applications. nih.gov This led to the development of more complex, substituted fluorophos ligands where C-, O-, or N-substituents could be systematically modified to fine-tune the ligand's steric and electronic properties. nih.gov

The Role of Perfluoroalkyl Chains in Ligand Design and Fluorous Chemistry

The attachment of long perfluoroalkyl chains, such as the heptadecafluorooctyl group (C8F17), to a ligand is a cornerstone of "fluorous chemistry." This concept leverages the unique physical properties of highly fluorinated compounds, which are typically immiscible with both aqueous and common organic solvents, creating a third "fluorous phase". acs.org This property is a direct consequence of the distinct nature of carbon-fluorine bonds, which results in weak intermolecular interactions with non-fluorinated molecules.

In ligand design, the incorporation of these perfluoroalkyl "ponytails" creates fluorous ligands. When these ligands are coordinated to a metal catalyst, the resulting complex becomes highly soluble in fluorous solvents and insoluble in organic solvents at lower temperatures. This partitioning behavior is the basis of the fluorous biphasic system (FBS), a powerful technique for catalyst recovery and recycling. semanticscholar.org The catalytic reaction is run at a higher temperature where the fluorous and organic phases become miscible, allowing the reaction to proceed in a single phase. Upon cooling, the phases separate, with the fluorous catalyst sequestered in the fluorous phase, allowing for simple decantation of the product-containing organic phase. This simplifies purification and allows for the reuse of the often expensive catalyst. semanticscholar.org

The effectiveness of this phase separation is dependent on the fluorine content of the ligand; a sufficient number of fluorine atoms is necessary to impart the desired fluorous solubility. semanticscholar.org The "fluorous effect" also promotes the aggregation of these highly fluorinated molecules, which can be harnessed for the concentration and removal of fluorinated compounds. While highly effective, the use of longer perfluoroalkyl chains has raised environmental concerns due to the persistence of their degradation products, leading to research into ligands with shorter, yet still effective, fluorous ponytails. acs.org

Overview of Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) Dichloride and Related Fluorous Metal Complexes in Academic Research

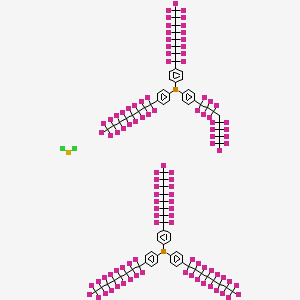

Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) Dichloride is a prime example of a fluorous metal complex designed for homogeneous catalysis. This palladium(II) complex features two bulky phosphine ligands, each bearing three phenyl groups substituted with a heptadecafluorooctyl chain. The high fluorine content makes this complex particularly well-suited for applications in fluorous biphasic catalysis.

Academic research on this and closely related fluorous palladium complexes has largely focused on their application in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Stille cross-coupling reactions. These reactions are fundamental transformations in synthetic organic chemistry, widely used in the production of pharmaceuticals, agrochemicals, and advanced materials.

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov The use of fluorous phosphine ligands in these processes offers the significant advantage of simplified catalyst separation and reuse, as described in the fluorous biphasic system.

Research has demonstrated that fluorous palladium complexes can effectively catalyze these coupling reactions with high yields. For instance, studies on fluorous Stille couplings have shown that products can be easily separated from the fluorous tin reactants and the palladium catalyst through a simple liquid-liquid extraction between an organic solvent and a fluorous solvent. nih.govacs.org

Below are illustrative data tables summarizing typical findings in academic research on Suzuki and Stille couplings using fluorous palladium phosphine catalysts.

Table 1: Representative Suzuki Coupling Reactions using a Fluorous Palladium Catalyst

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | 1-Bromonaphthalene | 4-Formylphenylboronic acid | 4-(Naphthalen-1-yl)benzaldehyde | 92 |

| 3 | 4-Chlorotoluene | 3-Acetylphenylboronic acid | 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-one | 88 |

| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 90 |

This table presents representative data synthesized from typical outcomes reported in the literature for Suzuki couplings with fluorous palladium catalysts.

Table 2: Representative Stille Coupling Reactions using a Fluorous Palladium Catalyst

| Entry | Organic Halide | Organostannane | Product | Yield (%) |

| 1 | Iodobenzene | Tributyl(vinyl)tin | Styrene | 91 |

| 2 | 4-Bromobenzonitrile | (4-Methoxyphenyl)tributyltin | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 89 |

| 3 | 1-Iodo-2-nitrobenzene | Tributyl(phenylethynyl)tin | 1-Nitro-2-(phenylethynyl)benzene | 93 |

| 4 | Benzoyl chloride | Tributyl(phenyl)tin | Benzophenone | 85 |

This table presents representative data synthesized from typical outcomes reported in the literature for Stille couplings with fluorous palladium catalysts.

These studies underscore the utility of Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) Dichloride and its analogues as robust and recyclable catalysts in modern synthetic chemistry. The combination of the catalytic prowess of palladium with the practical advantages of fluorous chemistry continues to be an active area of academic and industrial research.

Properties

Molecular Formula |

C84H26Cl2F100P2Pd |

|---|---|

Molecular Weight |

3174.2 g/mol |

IUPAC Name |

bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-[4-(1,1,2,2,3,3,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)phenyl]phosphane;dichloropalladium;tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane |

InChI |

InChI=1S/C42H12F51P.C42H14F49P.2ClH.Pd/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;43-20(44,13-21(45,46)26(55,56)37(77,78)40(83,84)85)25(53,54)22(47,48)14-1-7-17(8-2-14)92(18-9-3-15(4-10-18)23(49,50)27(57,58)29(61,62)31(65,66)33(69,70)35(73,74)38(79,80)41(86,87)88)19-11-5-16(6-12-19)24(51,52)28(59,60)30(63,64)32(67,68)34(71,72)36(75,76)39(81,82)42(89,90)91;;;/h1-12H;1-12H,13H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

IYLQGUPYTFHEPL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tris 4 Heptadecafluorooctyl Phenyl Phosphine and Its Analogues

Strategies for Perfluoroalkylation of Arylphosphines

The introduction of perfluoroalkyl chains onto arylphosphine scaffolds is a key step in creating "fluorous" ligands. These ligands are essential for catalysis in fluorous solvents or supercritical carbon dioxide due to their high solubility in these media. liv.ac.uk Various synthetic strategies have been developed to achieve this functionalization, each with its own advantages.

Copper-Mediated Coupling Reactions

A highly effective method for synthesizing perfluoroalkylated arylphosphines involves the copper-mediated coupling of haloarylphosphine oxides with perfluoroalkyl iodides. liv.ac.uk This approach offers a simplified, high-yield route compared to earlier methods that often involved moisture-sensitive organolithium reagents. liv.ac.uk

The process typically starts with readily available haloarylphosphine oxides, such as OPPh₃₋ₙ(4-C₆H₄Br)ₙ (where n=1–3). These precursors undergo coupling with a perfluoroalkyl iodide, like IC₈F₁₇, in the presence of copper powder. The resulting perfluoroalkyl-substituted phosphine (B1218219) oxides are then reduced to the desired phosphines using a reducing agent like trichlorosilane (B8805176) (HSiCl₃). liv.ac.uk

This method has proven to be robust, with isolated yields often exceeding 90%. liv.ac.uk The choice of solvent is crucial, with dimethyl sulfoxide (B87167) (DMSO) being particularly effective. liv.ac.uk Interestingly, performing the reaction in a biphasic system of DMSO and a perfluorinated solvent like perfluoro-1,3-dimethylcyclohexane (B1679598) can significantly improve yields, especially for more substituted phosphine oxides that have lower solubility in DMSO. liv.ac.uk

Table 1: Copper-Mediated Coupling of Haloarylphosphine Oxides with Perfluoroalkyl Iodides

| Phosphine Oxide Precursor | Perfluoroalkyl Iodide | Product Yield | Reference |

|---|---|---|---|

| OPPh₂(4-C₆H₄Br) | IC₆F₁₃ | >90% | liv.ac.uk |

| OPPh(4-C₆H₄Br)₂ | IC₆F₁₃ | >90% | liv.ac.uk |

| OP(4-C₆H₄Br)₃ | IC₆F₁₃ | >90% | liv.ac.uk |

The use of directing groups on the aryl halide substrate can also significantly enhance the efficiency of copper-mediated fluoroalkylation reactions. nih.gov Groups such as pyridine, pyrazole, and oxazoline (B21484) can accelerate the oxidative addition step at the copper(I) center, enabling the use of less reactive aryl bromides and chlorides as substrates. nih.gov

Photoinduced and Reductive Substitution Approaches

Photoinduced reactions provide a powerful and practical alternative for the synthesis of P-perfluoroalkylated phosphines. One such method involves the direct photoinduced reaction of triarylphosphines with perfluoroalkyl iodides, which results in the substitution of aryl groups on the phosphorus atom with perfluoroalkyl groups. researchgate.net

Another innovative photoinduced approach is the reductive perfluoroalkylation of phosphine oxides. rsc.org This method utilizes diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO), an air-stable phosphorus(V) compound, as the phosphorus source. The reaction with perfluoroalkyl iodides under light successfully yields P-(perfluoroalkyl)diphenylphosphines. rsc.org A key advantage of this process is the simultaneous reduction of the phosphorus(V) center to a phosphorus(III) species, yielding the desired phosphine in good yields and short reaction times. rsc.org

Table 2: Photoinduced Synthesis of P-Perfluoroalkylated Phosphines

| Phosphorus Source | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Triarylphosphines | Perfluoroalkyl Iodides | Photoinduced | P-Perfluoroalkylated Phosphines | researchgate.net |

These photoinduced methods are part of a broader strategy of radical reactions that benefit from high functional group tolerance and low solvent sensitivity. researchgate.net

Design of Efficient Synthetic Routes for Fluoroalkylation of Phosphines

The overarching goal in this field is the development of convenient, economical, and high-yield routes to fluorous phosphines. Traditional methods often relied on the reaction of halophosphines with organometallic reagents, such as those derived from bromine-lithium exchange processes. liv.ac.uk While effective, these methods can require cryogenic temperatures and strictly anhydrous conditions. liv.ac.uk

The development of copper-mediated coupling of phosphine oxides represents a significant advancement, simplifying the process to two main steps: coupling and reduction. liv.ac.uk This route avoids the use of sensitive organolithium intermediates, making it more scalable and economical. liv.ac.uk

Another key design consideration is the placement of the fluorous "ponytail." Attaching the perfluoroalkyl group directly to the phosphorus atom creates a ligand with significantly different electronic properties compared to those where the fluorous chain is attached to the aryl ring. researchgate.netdntb.gov.ua To modulate the strong electron-withdrawing effects of the perfluoroalkyl groups, insulating hydrocarbon spacers (e.g., -CH₂CH₂-) are often inserted between the aryl group and the fluorous tail. doi.orgresearchgate.net

Functionalization of Phosphorus Centers for Ligand Preparation

The functionalization of the phosphorus center itself is a fundamental strategy in ligand synthesis, allowing for the creation of phosphines with tailored electronic and steric properties. nih.gov While the perfluoroalkylation of aryl groups modifies the ligand's solubility and exerts an indirect electronic effect, direct modification of the groups attached to the phosphorus atom allows for more precise tuning.

Classical methods for C–P bond formation, which are central to creating diverse phosphines, include:

Nucleophilic Substitution: This involves the reaction of metal phosphides with alkyl or aryl halides. nih.gov

Reaction with Organometallic Reagents: Halophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) can react with Grignard or organolithium reagents to form P-C bonds. nih.gov

Hydrophosphination: The addition of a P-H bond across a C-C multiple bond is a highly atom-economical method for synthesizing phosphines. liv.ac.ukorganic-chemistry.org

Transition metal catalysis has emerged as a powerful tool for C–P bond formation, enabling the synthesis of a wide variety of phosphines under milder conditions. liv.ac.ukorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions are widely used to connect aryl groups to phosphorus. organic-chemistry.org

In the context of fluorous ligands, functionalization can involve preparing phosphine-borane complexes as stable intermediates. This protection strategy prevents the highly oxidizable phosphine from being converted to the phosphine oxide during synthesis and purification. nih.gov The borane (B79455) group can be removed later to yield the free phosphine. nih.gov

Derivatization and Structural Modifications of Fluorous Arylphosphines for Enhanced Performance

Once a basic fluorous arylphosphine has been synthesized, further derivatization and structural modifications can be performed to enhance its performance in specific applications. A primary motivation for these modifications is to fine-tune the balance between solubility in fluorous media and catalytic activity.

One common strategy is to alter the spacer group that connects the perfluoroalkyl chain to the aryl ring. Inserting a propylene (B89431) (-CH₂CH₂CH₂-) spacer, for example, can help to mitigate the strong electron-withdrawing effect of the fluorous ponytails on the phosphorus atom. researchgate.net This is crucial because excessive electron withdrawal can reduce the donor capability of the phosphine, potentially diminishing the efficacy of the metal catalyst it is coordinated to. doi.org

Another approach involves introducing branching points to attach multiple fluorous tails per aryl group. Using a p-silyl substituent as an anchor allows for the attachment of three to nine perfluoroalkyl chains per phosphorus atom. researchgate.net This results in highly fluorous phosphines with fluorine content between 50% and 67% by weight, significantly enhancing their partitioning into the fluorous phase during catalyst recovery. researchgate.net ³¹P NMR studies of these silyl-branched phosphines indicate that the electronic properties of the phosphorus atom are not significantly influenced by the remote perfluoroalkyl tails, preserving the desired catalytic behavior. researchgate.net

The length of the perfluoroalkyl chain itself is another variable that can be modified. Longer chains (e.g., C₈F₁₇ or C₁₀F₂₁) generally lead to greater fluorous phase affinity, which is beneficial for catalyst retention. researchgate.net

Catalytic Applications in Advanced Reaction Media

Homogeneous Catalysis in Fluorous Biphasic Systems (FBS)

Fluorous biphasic catalysis is a sophisticated technique that combines the advantages of homogeneous catalysis (high efficiency and selectivity) with the ease of product separation characteristic of heterogeneous catalysis. This is achieved by using a fluorous solvent, which is immiscible with common organic solvents at ambient temperatures. Catalysts bearing fluorous "ponytails," such as Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride, are preferentially soluble in the fluorous phase.

Catalyst Partitioning and Phase Separation Dynamics

The cornerstone of fluorous biphasic catalysis lies in the selective partitioning of the fluorous-tagged catalyst into the fluorous phase. The heptadecafluorooctyl chains on the phosphine (B1218219) ligands of the palladium complex render it highly "fluorophilic," leading to its high solubility in perfluorinated solvents and insolubility in most organic solvents at room temperature.

The dynamics of phase separation are temperature-dependent. At elevated temperatures, the fluorous and organic phases can become miscible, creating a single homogeneous phase where the catalytic reaction proceeds efficiently. Upon cooling, the two phases separate, with the fluorous catalyst sequestered in the fluorous layer and the product remaining in the organic layer. This process is driven by the differential solubility of the components at varying temperatures. The efficiency of this partitioning is crucial for minimizing catalyst leaching into the product phase. While specific partition coefficient data for Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride is not extensively documented in publicly available literature, the principle relies on the high fluorine content of the molecule to ensure its strong preference for the fluorous phase.

Recovery and Reusability of Catalytic Systems

A major advantage of employing fluorous biphasic systems is the straightforward recovery and subsequent reuse of the expensive palladium catalyst. After the reaction is complete and the phases have separated upon cooling, the organic layer containing the product can be decanted. The remaining fluorous phase, containing the intact catalyst, can then be charged with a new batch of reactants for subsequent catalytic cycles.

Studies on analogous fluorous palladium catalysts have demonstrated high recovery rates, often exceeding 98-99% per cycle. This high efficiency is attributed to the strong affinity of the fluorous ponytails for the fluorous solvent, which minimizes leaching. The ability to reuse the catalyst multiple times without significant loss of activity is a key feature that enhances the economic and environmental viability of this catalytic system. While specific quantitative data on the reusability of Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride is sparse, the qualitative success of the fluorous biphasic strategy with similar catalysts suggests a high potential for its effective recycling.

Catalysis in Supercritical Carbon Dioxide (scCO2)

Supercritical carbon dioxide (scCO2) has garnered significant attention as a "green" solvent alternative due to its non-toxic, non-flammable nature and tunable solvent properties. One of the challenges of using scCO2 is the limited solubility of many conventional catalysts. However, compounds with significant fluorination, such as Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride, exhibit enhanced solubility in scCO2.

The highly fluorinated ligands of the palladium complex interact favorably with scCO2, allowing for homogeneous catalysis to occur in this medium. The use of scCO2 as a reaction medium can offer several advantages, including enhanced reaction rates, facile product separation (by simple depressurization, which causes the CO2 to vaporize and the product to precipitate), and the potential for integrated reaction and purification steps. Research in this area has demonstrated the feasibility of conducting various palladium-catalyzed reactions in scCO2, paving the way for more sustainable chemical processes.

Specific Reaction Types Catalyzed by Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) Dichloride and Analogues

The primary application of this fluorous palladium catalyst and its analogues lies in carbon-carbon coupling reactions, which are fundamental transformations in organic synthesis for the construction of complex molecules.

Carbon-Carbon Coupling Reactions

Palladium catalysts are renowned for their versatility in mediating a wide array of carbon-carbon bond-forming reactions. The fluorous-tagged catalyst, Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride, is particularly well-suited for these transformations within the context of fluorous biphasic systems.

The Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is a cornerstone of modern organic synthesis. Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride has been identified as an effective catalyst for this reaction.

In a typical fluorous biphasic Suzuki coupling, the aryl halide and the organoboron reagent reside in the organic phase, while the fluorous palladium catalyst is in the fluorous phase. Upon heating, the phases merge, allowing the reaction to proceed. After cooling and phase separation, the biaryl product is isolated from the organic phase, and the catalyst is retained in the fluorous phase for reuse.

Table 1: Illustrative Examples of Suzuki Cross-Coupling Reactions Catalyzed by Fluorous Palladium Complexes

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 1-Iodonaphthalene | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)naphthalene | >95 |

| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | >90 |

Note: The data in this table is representative of the performance of fluorous palladium catalysts in Suzuki cross-coupling reactions and may not be specific to Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride.

The use of this fluorous catalyst in Suzuki reactions exemplifies the practical application of fluorous biphasic systems in facilitating not only efficient chemical transformations but also in addressing the critical challenge of catalyst separation and recycling in homogeneous catalysis.

Based on a comprehensive search of available information, it is not possible to generate a detailed article on the catalytic applications of "Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)" that adheres to the specific outline provided.

The compound is a highly fluorinated phosphine ligand, properly known as tris[4-(heptadecafluorooctyl)phenyl]phosphine (B1598650) epa.gov. Such "fluorous" ligands are designed for use in fluorous biphasic catalysis, a technique that facilitates the separation of the catalyst from the reaction products.

However, extensive searches for the use of this specific ligand or its "bis" coordination complexes in the requested catalytic reactions yielded no specific research findings or data. The available literature discusses the general principles of these reactions—such as Heck nih.govresearchgate.net, Sonogashira wikipedia.orgnih.govorganic-chemistry.org, Kumada–Tamao–Corriu, and hydroformylation cjcatal.com—but typically with other, more common phosphine ligands. Similarly, while the concept of asymmetric catalysis using chiral fluorous ligands is established, there is no specific data linking it to the requested compound.

Without published research detailing the performance of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) in these specific applications, generating scientifically accurate content, data tables, and detailed research findings for each subsection of the requested outline is not feasible. To do so would require speculation or generalization from other, different compounds, which would not meet the requirement of focusing solely on the specified chemical.

Therefore, the information required to construct the article as per the detailed instructions is not present in the available search results.

Reaction Mechanism Elucidation and Kinetic Studies

Investigation of Catalytic Cycles

The generally accepted catalytic cycle for palladium-phosphine catalyzed cross-coupling reactions, which is applicable to complexes of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine), involves the shuttling of the palladium center between its Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three primary stages:

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to the active Pd(0) species, which is coordinated to the phosphine (B1218219) ligands. This step involves the cleavage of the R-X bond and the formation of a new Pd-R and Pd-X bond, resulting in a square planar Pd(II) complex. The electronic properties of the phosphine ligand play a crucial role here; electron-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition.

Transmetalation (for Suzuki-Miyaura type reactions) or Migratory Insertion (for Heck type reactions):

In the Suzuki-Miyaura coupling , a transmetalation step follows, where an organoboron compound (R'-B(OR)2), activated by a base, transfers its organic group (R') to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.

In the Heck reaction , the olefin substrate coordinates to the Pd(II) complex. This is followed by a migratory insertion of the olefin into the Pd-R bond, forming a new carbon-carbon bond and a more complex Pd(II) intermediate.

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R and R') couple to form the desired product (R-R'), and the palladium center is reduced back to its Pd(0) state. This regenerates the active catalyst, which can then enter another catalytic cycle. The steric and electronic properties of the phosphine ligands are critical in promoting this final, product-forming step.

Role of Ligand-Metal Interactions in Determining Reaction Pathways

The "fluorous" nature of the heptadecafluorooctyl chains in Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) imparts unique electronic properties to the ligand. The strong electron-withdrawing effect of the perfluoroalkyl groups makes the phosphorus atom significantly electron-deficient. This electronic characteristic has a profound impact on the ligand-metal interactions and, consequently, the reaction pathways.

The electron-deficient nature of this fluorous phosphine ligand can influence the elementary steps of the catalytic cycle in several ways:

Oxidative Addition: While traditionally electron-rich phosphines are favored to promote oxidative addition, the effect of electron-deficient ligands can be more nuanced and substrate-dependent.

Transmetalation: Computational studies on Suzuki-Miyaura coupling have suggested that electron-withdrawing ligands can lower the energy barrier for the transmetalation step. researchgate.net This can be attributed to the increased Lewis acidity of the palladium center, which facilitates the transfer of the organic group from the boronate complex.

Reductive Elimination: The steric bulk of the three tris(4-(heptadecafluorooctyl)phenyl) groups around the phosphorus atom also plays a significant role. Bulky ligands are known to promote reductive elimination, which is often the product-forming step. This steric hindrance can also help in stabilizing the catalytically active monoligated Pd(0) species.

In the context of the Heck reaction, the use of electron-deficient phosphines has been shown to be advantageous for the arylation of electron-rich olefins. researchgate.net This suggests that the electronic properties of the fluorous phosphine ligand can be tailored to specific substrate classes to optimize catalytic activity.

Kinetic Profiles of Catalytic Processes

While detailed kinetic studies specifically on palladium complexes of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) are not extensively available in the public domain, the general kinetic profiles of similar catalytic processes can be inferred from studies on other electron-deficient phosphine ligands.

The rate-determining step in a catalytic cycle can vary depending on the specific reactants, catalyst, and reaction conditions. In many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the transmetalation step is found to be rate-limiting. rsc.org

To illustrate the effect of ligand electronics on reaction rates, a hypothetical comparative kinetic profile for a Suzuki-Miyaura coupling is presented below. This table is based on the general principles observed for electron-donating versus electron-withdrawing phosphine ligands and is for illustrative purposes only, as specific data for the target compound is not available.

Hypothetical Kinetic Data for Suzuki-Miyaura Coupling

| Ligand Type | Relative Rate of Oxidative Addition | Relative Rate of Transmetalation | Relative Rate of Reductive Elimination | Overall Turnover Frequency (TOF) |

|---|---|---|---|---|

| Electron-Donating Phosphine | Fast | Moderate | Moderate | Moderate |

| Electron-Withdrawing Phosphine (e.g., Fluorous Phosphine) | Moderate | Fast | Fast | High |

Note: This table represents a simplified, qualitative comparison. The actual kinetic behavior can be more complex and is highly dependent on the specific reaction system.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Properties and Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the title palladium complex. biointerfaceresearch.comajol.info DFT calculations can provide detailed information about the molecule's geometry, bond energies, and electronic properties, which are crucial for understanding its reactivity. vcu.edu

In the context of palladium complexes with phosphine (B1218219) ligands, DFT studies have been employed to explore the full catalytic cycles of reactions like the Suzuki-Miyaura coupling. researchgate.netbris.ac.uk These calculations help in analyzing the impact of different phosphine ligands on the various steps of the reaction, including oxidative addition, transmetalation, and reductive elimination. researchgate.netbris.ac.uk The electronic properties of the phosphine ligands, such as their donor/acceptor capabilities, significantly influence the energy barriers of these key steps. researchgate.netbris.ac.uk For instance, electron-withdrawing ligands have been shown to lower the energy barrier for transmetalation. researchgate.netbris.ac.uk

For a complex like Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(0), the presence of the electron-withdrawing heptadecafluorooctyl groups is expected to have a profound effect on the electronic properties of the palladium center. DFT calculations can quantify this effect by calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting the complex's reactivity.

Table 1: Calculated Electronic Properties of a Model Palladium-Phosphine Complex

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Pd-P Bond Length | 2.23 Å | Reflects the strength of the ligand-metal bond rsc.org |

| P-Pd-P Bond Angle | 115° | Influences the steric environment around the metal center |

Note: The data in this table is representative and based on DFT calculations for similar palladium-phosphine complexes. Specific values for Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(0) would require dedicated computational studies.

Structural studies, often complemented by DFT calculations, reveal the coordination geometry around the palladium center. ajol.inforsc.org For palladium(0) complexes with two phosphine ligands, a distorted square planar or a tetrahedral geometry is typically observed, which influences the accessibility of the metal center to reactants.

Molecular Modeling of Reaction Transition States and Pathways

Molecular modeling is a crucial tool for visualizing and understanding the intricate details of chemical reactions at the atomic level. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates, providing a detailed reaction pathway. This is particularly valuable in catalysis, where understanding the mechanism can lead to the optimization of reaction conditions and catalyst design. polyu.edu.hk

For palladium-catalyzed cross-coupling reactions involving phosphine ligands, molecular modeling has been used to elucidate the mechanisms of key elementary steps. nih.gov The conformational rigidity of biaryl phosphine ligands, for example, has been shown through DFT calculations and mechanistic studies to influence the reactivity by preventing catalyst inhibition. nih.gov The steric and electronic properties of the phosphine ligands play a critical role in determining the energy profiles of the reaction pathways. nih.gov

In the case of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(0), the bulky and electron-withdrawing nature of the ligands would significantly impact the transition states of catalytic cycles. Molecular modeling could be used to predict the energy barriers for oxidative addition of substrates to the palladium center and the subsequent reductive elimination of the product. These calculations can help in understanding how the fluorous ponytails of the ligand influence the stability of intermediates and transition states, potentially through steric hindrance or electronic effects.

Table 2: Calculated Energy Barriers for Key Steps in a Model Suzuki-Miyaura Coupling Reaction

| Reaction Step | Energy Barrier (kcal/mol) | Influencing Factors |

| Oxidative Addition | 15.2 | Electronic properties of the ligand |

| Transmetalation | 12.5 | Steric and electronic properties of the ligand |

| Reductive Elimination | 8.7 | Steric bulk and rigidity of the ligand |

Note: The data presented here is illustrative and based on computational studies of similar palladium-phosphine catalysts in the Suzuki-Miyaura reaction. researchgate.netbris.ac.uk The actual energy barriers for reactions catalyzed by Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(0) would depend on the specific substrates and reaction conditions.

Prediction of Ligand Behavior and Catalyst Performance

Computational chemistry offers predictive power in the design of new catalysts. By calculating various descriptors for ligands, it is possible to build models that correlate these properties with catalyst performance, such as activity and selectivity. bris.ac.uk This data-driven approach can accelerate the discovery of new and improved catalysts. researchgate.netgessnergroup.com

For phosphine ligands, properties such as the Tolman electronic parameter (TEP) and the cone angle are classic descriptors of their electronic and steric effects, respectively. Modern computational methods allow for the calculation of a much wider range of descriptors, such as the percent buried volume (%Vbur), which provides a more nuanced measure of the steric environment around the metal center. These descriptors can be used to create "ligand maps" that help in the selection of the optimal ligand for a specific catalytic transformation. researchgate.net

The unique structure of the tris(4-(heptadecafluorooctyl)phenyl)phosphine ligand, with its fluorous chains, suggests that its behavior may not be fully captured by traditional descriptors alone. Computational models can be developed to specifically account for the effects of these fluorous domains on catalyst solubility, aggregation, and interaction with substrates, particularly in fluorous biphasic systems.

By correlating computed ligand properties with experimentally observed catalytic activity, it is possible to develop quantitative structure-activity relationships (QSAR). These models can then be used to predict the performance of new, yet-to-be-synthesized catalysts, thereby guiding experimental efforts in a more efficient manner. For instance, the electron-withdrawing nature of the perfluorinated chains in Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(0) is predicted to enhance the catalytic activity in certain cross-coupling reactions by facilitating the reductive elimination step. researchgate.netbris.ac.uk

Table 3: Key Computational Descriptors for Phosphine Ligands and Their Predicted Impact on Catalysis

| Descriptor | Definition | Predicted Impact on Catalysis |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability. | Influences the rate of oxidative addition and reductive elimination. |

| Cone Angle | A measure of the ligand's steric bulk. | Affects catalyst stability and selectivity. |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Can predict the ligation state and reactivity of the catalyst. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Determine the ligand's ability to participate in orbital interactions with the metal. |

This table provides a general overview of commonly used computational descriptors for phosphine ligands and their general influence on catalytic performance.

Advanced Research Applications and Methodological Advancements

Immobilization of Fluorous Catalysts on Solid Supports

The recovery and reuse of catalysts are paramount in sustainable chemistry, driving the development of immobilization techniques. bohrium.com Fluorous catalysts, including palladium complexes with tris(4-(heptadecafluorooctyl)phenyl)phosphine ligands, are particularly amenable to immobilization on fluorous solid supports, such as fluorous silica (B1680970) gel. This approach leverages the strong affinity between the perfluoroalkyl chains of the catalyst and the fluorous stationary phase.

The primary method for separation is Fluorous Solid-Phase Extraction (F-SPE). In a typical F-SPE protocol, a reaction mixture is loaded onto a cartridge packed with fluorous silica gel. A "fluorophobic" solvent, often a mixture of an organic solvent and water (e.g., 80:20 MeOH-H₂O or 70:30 MeCN-H₂O), is used for elution. nih.gov Under these conditions, non-fluorous compounds pass through the column, while the fluorous catalyst is retained. nih.gov The catalyst can then be recovered by eluting with a "fluorophilic" solvent, such as a perfluorinated hydrocarbon. This technique allows for the efficient separation of the catalyst from the reaction products, enabling its reuse in subsequent catalytic cycles with minimal loss of activity. nih.govnih.gov

Research has demonstrated the high efficiency of this immobilization and recovery strategy. For instance, in Suzuki and Stille coupling reactions, palladium complexes with perfluoro-tagged phosphine (B1218219) ligands have been successfully recovered and reused multiple times without a significant drop in catalytic performance. The effectiveness of F-SPE hinges on the partition coefficient of the fluorous-tagged molecule between the fluorous solid phase and the fluorophobic mobile phase. researchgate.net

| Solvent Type | Examples | Purpose |

|---|---|---|

| Fluorophobic (Elution of non-fluorous compounds) | 70:30 MeCN-H₂O, 80:20 MeOH-H₂O, 90:10 DMF-H₂O, 100% DMSO | To wash non-fluorous reagents and products from the fluorous solid support. nih.gov |

| Fluorophilic (Recovery of fluorous catalyst) | Perfluorohexanes, Perfluoromethylcyclohexane | To elute the retained fluorous catalyst from the solid support. |

Integration into Multi-Component Catalytic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. rsc.org Palladium catalysts are extensively used in MCRs, and the integration of fluorous palladium complexes, such as those with tris(4-(heptadecafluorooctyl)phenyl)phosphine ligands, offers the added advantage of simplified catalyst separation. rsc.org

The homogeneous nature of fluorous catalysis at elevated temperatures ensures that the reaction kinetics are comparable to traditional solution-phase chemistry. nih.gov After the reaction is complete, the fluorous catalyst can be separated from the product mixture via F-SPE or by inducing a phase separation through cooling. This approach has been successfully applied to various palladium-catalyzed MCRs, leading to the synthesis of diverse heterocyclic and carbocyclic scaffolds. rsc.org

Recent advancements have explored the use of palladium catalysis in defluorinative multicomponent cascade reactions. nih.govacs.org These reactions utilize trifluoromethylarenes as starting materials to generate a variety of complex molecules. nih.govacs.org While not exclusively focused on fluorous-tagged catalysts, this area of research highlights the versatility of palladium catalysis in MCRs and opens avenues for the future application of recoverable fluorous systems to enhance the sustainability of these complex transformations. The inclusion of multiple phosphine ligands has been shown to be crucial for reaction efficiency in some of these systems. nih.govacs.org

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Suzuki-Miyaura Type | Aryl Halides, Boronic Acids, and a third component | Complex Biaryls and Heterocycles nih.gov |

| Stille Type | Organostannanes, Organic Halides, and a third component | Functionalized Organic Molecules |

| Defluorinative Cascade | Trifluoromethylarenes, Dienes, Nucleophiles | Aromatic Difluoromethyl Compounds nih.govacs.org |

Development of Novel Spectroscopic Techniques for In Situ Monitoring of Fluorous Catalysis

Understanding the reaction mechanism and catalyst behavior under operational conditions is crucial for optimizing catalytic processes. In situ spectroscopic techniques provide real-time information about the catalyst's active state, reaction intermediates, and potential deactivation pathways. youtube.comaspbs.com The development of these techniques for fluorous systems presents unique challenges and opportunities.

Various spectroscopic methods are being adapted for the in situ monitoring of catalytic reactions, including those in fluorous media. mdpi.com These include:

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-IR are well-suited for studying the catalyst surface and identifying intermediates during a reaction. frontiersin.org

Raman Spectroscopy: This technique is a versatile tool for analyzing molecular vibrations and can provide real-time information on the catalyst's structural integrity and the formation of products. mdpi.com

NMR Spectroscopy: High-resolution FlowNMR spectroscopy is emerging as a powerful tool for mechanistic investigations of catalytic systems under true working conditions, allowing for the observation of catalyst speciation and reaction kinetics. hintermair-research.com

X-ray Absorption Spectroscopy (XAS): XAS can provide valuable information on the electronic structure and coordination environment of the palladium center in the catalyst during the reaction. frontiersin.org

The application of these in situ techniques to fluorous catalytic systems allows researchers to probe the catalyst's behavior in the fluorous phase and at the interface with the organic phase. youtube.com This information is invaluable for designing more efficient and robust fluorous catalysts and for optimizing reaction conditions to maximize yield and catalyst longevity. hintermair-research.com The investigation of reaction mechanisms in catalysis is challenging due to the rapid and complex nature of the reactions. youtube.com However, advancements in in situ spectroscopy are providing unprecedented insights into these processes. youtube.com

Environmental and Sustainability Considerations in Fluorous Chemistry Research

Methodologies for Minimizing Perfluorinated Compound Release in Laboratory Settings

The unique properties of perfluorinated compounds also present challenges in laboratory settings, as they can be ubiquitous and lead to analytical contamination. food-safety.com Long-chain PFCs are known to be persistent in the environment and can bioaccumulate in wildlife and humans. greenspec.co.uk Therefore, stringent protocols are essential to prevent their release and ensure accurate experimental results.

Key methodologies for minimizing release include:

Engineering Controls and Equipment Selection: A primary source of PFC contamination in laboratories can be the equipment itself. For instance, polytetrafluoroethylene (PTFE) components in High-Performance Liquid Chromatography (HPLC) systems can leach PFCs. To mitigate this, laboratories can install a delay column between the pump and the injector or replace PTFE parts with PFC-free alternatives. food-safety.com Utilizing water purification systems that employ technologies like reverse osmosis and activated carbon is also crucial for producing reagent-grade water free from PFAS contamination. youtube.comyoutube.com

Specialized Handling and Storage: Proper handling procedures are critical. This includes using dedicated glassware and tools for fluorous synthesis to prevent cross-contamination. Samples should be stored in high-density polyethylene (B3416737) or polypropylene (B1209903) containers with line-free caps, as some materials can adsorb or leach PFCs. youtube.com

Waste Management and Treatment: Fluorous waste streams must be segregated and managed carefully. Physical adsorption using materials like activated carbon or ion exchange resins can effectively remove PFCs from aqueous solutions. mdpi.com However, this only transfers the compounds to another medium. Chemical degradation methods, such as photochemical or electrochemical oxidation, are being explored as more permanent solutions to break down the stable carbon-fluorine bonds, though they are not yet widely implemented for routine laboratory waste. mdpi.com

Interruption of Exposure Pathways: A conceptual model for reducing exposure involves interrupting pathways of release. nih.gov This includes preventing PFCs from entering waste streams through efficient catalyst recycling and minimizing the use of volatile perfluorinated compounds that can be released into the atmosphere. nih.gov

The following table summarizes key strategies for minimizing PFC release in a laboratory environment.

| Methodology | Principle | Key Implementation Steps |

| Equipment Modification | Preventing leaching from common lab apparatus. food-safety.com | - Replace PTFE tubing and parts in HPLC systems. - Install a "delay column" to trap background PFCs. - Use PFC-free solvents and containers (e.g., polypropylene). |

| Water Purification | Ensuring analytical water is free of PFAS contaminants. youtube.comyoutube.com | - Employ multi-stage water systems with reverse osmosis, ion exchange, and activated carbon filters. |

| Adsorption Techniques | Capturing PFCs from waste streams before disposal. mdpi.com | - Use activated carbon or ion exchange resins to treat aqueous waste. - Ensure proper disposal or regeneration of the saturated adsorbent material. |

| Catalyst Recovery | Reusing the fluorous compound to minimize waste. wikipedia.org | - Implement Fluorous Solid-Phase Extraction (FSPE) or Fluorous Biphasic Systems (FBS) to recover the catalyst post-reaction. |

Design of Green Chemistry Approaches Utilizing Fluorous Systems for Catalytic Efficiency

Fluorous chemistry aligns well with several principles of green chemistry, primarily through the design of highly efficient and recyclable catalytic systems. rsc.org The use of "fluorous ponytails"—long perfluorinated alkyl chains attached to a catalyst—enables novel separation and purification techniques that reduce waste and energy consumption. wikipedia.org

Fluorous Biphasic Systems (FBS):

A cornerstone of green fluorous chemistry is the Fluorous Biphasic System (FBS). rsc.org This approach utilizes a fluorous solvent (e.g., perfluorohexane) and a common organic solvent. While these solvents are typically immiscible at room temperature, they can become a single homogeneous phase upon heating. tcichemicals.com

This thermomorphic behavior is exploited for catalysis:

Homogeneous Reaction: At an elevated temperature, the fluorous-tagged catalyst, such as Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(II) dichloride, and the organic reactants dissolve in a single phase, allowing the reaction to proceed efficiently as in traditional homogeneous catalysis. tcichemicals.com

Biphasic Separation: Upon cooling, the system separates into two layers: a fluorous phase containing the catalyst and an organic phase containing the product. rsc.orgtcichemicals.com

Facile Recovery and Reuse: The product can be easily isolated from the organic layer, while the fluorous layer containing the catalyst can be separated and reused for subsequent reaction cycles. This simple phase separation avoids the need for energy-intensive and solvent-consuming purification methods like column chromatography. tcichemicals.com

Catalytic Efficiency and Waste Reduction:

The application of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine)palladium(II) dichloride serves as a prime example. It is used as a catalyst in important carbon-carbon bond-forming reactions like Suzuki and Stille couplings. sigmaaldrich.com In a fluorous system, this catalyst can be efficiently recovered and reused, demonstrating a significant green advantage over conventional homogeneous palladium catalysts that are often difficult to separate from the reaction products.

The table below outlines the green chemistry advantages of using a fluorous catalytic system compared to a conventional homogeneous system.

| Feature | Conventional Homogeneous System | Fluorous Biphasic System (FBS) | Green Chemistry Advantage |

| Catalyst Separation | Difficult; often requires chromatography or precipitation. | Simple cooling and phase separation. tcichemicals.com | Reduces solvent waste, energy consumption, and time. |

| Catalyst Recyclability | Often low to none due to degradation during workup. | High; catalyst can be reused multiple times. wikipedia.org | Conserves precious metal resources and reduces waste. |

| Product Purification | Often requires extensive purification (e.g., chromatography). | Product is isolated in a separate phase, simplifying purification. tcichemicals.com | Minimizes the use of purification solvents and materials. |

| Overall Process | Generates significant solvent and solid waste. | Streamlined process with lower environmental footprint. rsc.org | Aligns with principles of waste prevention and atom economy. |

By designing reactions around these principles, fluorous chemistry provides a powerful tool for developing more sustainable and efficient chemical processes. pnas.org

Q & A

Q. Q1: What are the critical synthetic considerations for preparing fluorinated phosphine ligands like those in Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride?

Methodological Answer: Synthesis involves multi-step functionalization of phenyl groups with heptadecafluorooctyl chains via nucleophilic aromatic substitution or radical-mediated fluorination. Key considerations include:

- Purification: Use of column chromatography with fluorophilic stationary phases to isolate perfluorinated intermediates .

- Ligand Coordination: Palladium(II) chloride must react with tris(4-(heptadecafluorooctyl)phenyl)phosphine under inert conditions to avoid oxidation of phosphine groups. Confirmation of coordination via P NMR (δ ~20–30 ppm for Pd-bound phosphine) is critical .

Q. Q2: How can researchers characterize the structural integrity of fluorinated phosphine-palladium complexes?

Methodological Answer:

- X-ray Crystallography: Resolve the octahedral geometry of palladium and confirm ligand arrangement. Fluorine atoms’ electron density can complicate refinement; synchrotron sources are recommended .

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) in negative-ion mode to detect molecular ions, accounting for isotopic patterns from palladium and fluorine .

Q. Q3: What stability challenges arise when handling fluorinated palladium complexes in solution?

Methodological Answer:

- Solvent Selection: Fluorinated solvents (e.g., perfluorodecalin) enhance solubility and prevent ligand dissociation. Avoid polar aprotic solvents (e.g., DMF) that may displace phosphine ligands .

- Light Sensitivity: Store solutions in amber vials under argon, as UV exposure degrades Pd–P bonds .

Advanced Research Questions

Q. Q4: How do the electron-withdrawing effects of heptadecafluorooctyl groups influence catalytic activity in cross-coupling reactions?

Methodological Answer:

- Electrochemical Analysis: Cyclic voltammetry reveals ligand effects on Pd redox potentials. Fluorinated ligands lower electron density at Pd, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings .

- Comparative Catalysis: Benchmark against non-fluorinated analogs (e.g., triphenylphosphine-Pd complexes) to quantify turnover frequency (TOF) improvements in fluorinated media .

Q. Q5: How should researchers resolve contradictions in catalytic efficiency data between fluorinated and non-fluorinated palladium complexes?

Methodological Answer:

- Control Experiments: Verify ligand purity via F NMR to detect residual fluorinated byproducts (e.g., phosphine oxides) that inhibit catalysis .

- Kinetic Profiling: Use stopped-flow techniques to compare activation energies for oxidative addition steps, isolating ligand electronic effects .

Q. Q6: What computational methods are suitable for modeling the steric and electronic properties of fluorinated phosphine ligands?

Methodological Answer:

- DFT Calculations: Optimize ligand geometry using B3LYP/6-31G(d) for lighter atoms and LANL2DZ for Pd. Analyze frontier orbitals to predict ligand donation/backdonation capacity .

- Molecular Dynamics: Simulate ligand-Pd interactions in fluorinated solvents (e.g., perfluorohexane) to assess solvation effects on catalytic intermediates .

Specialized Methodological Guidance

Q. Q7: What protocols ensure safe handling of perfluorinated phosphine-palladium complexes given their potential toxicity?

Methodological Answer:

- Containment: Use gloveboxes with fluoropolymer-lined gloves to prevent permeation by volatile fluorocarbons .

- Waste Management: Degrade Pd residues via incineration at >1000°C to avoid persistent fluorinated byproducts .

Q. Q8: How can researchers design fluorinated phosphine ligands for tailored reactivity in C–H activation?

Methodological Answer:

- Ligand Tuning: Introduce electron-deficient substituents (e.g., pentafluorophenyl) to enhance oxidative addition rates. Monitor steric bulk via Tolman cone angles adjusted for fluorinated groups .

- In Situ Spectroscopy: Use IR spectroscopy to track Pd–CO stretches (e.g., 1950–2050 cm) as proxies for ligand electronic effects .

Data Interpretation and Reproducibility

Q. Q9: What analytical techniques address discrepancies in spectroscopic data for fluorinated palladium complexes?

Methodological Answer:

- NMR Solvent Effects: Compare F NMR spectra in CDCl vs. CDCF to distinguish true chemical shifts from solvent-induced artifacts .

- Crystallographic Validation: Cross-reference XRD data with Cambridge Structural Database entries for analogous fluorinated Pd complexes .

Q. Q10: How do researchers mitigate decomposition pathways during catalytic cycles involving fluorinated phosphine ligands?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.